REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([C:7]2[CH:8]=[C:9]3[C:14](=[CH:15][CH:16]=2)[NH:13][C:12](=S)[CH2:11][CH2:10]3)[CH:2]=1.[CH:18]([NH:20][NH2:21])=O.C1(O)CCCCC1.[F:29][C:30]([F:35])([F:34])[C:31]([OH:33])=[O:32]>CS(C)=O>[F:29][C:30]([F:35])([F:34])[C:31]([OH:33])=[O:32].[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([C:7]2[CH:8]=[C:9]3[C:14](=[CH:15][CH:16]=2)[N:13]2[CH:18]=[N:20][N:21]=[C:12]2[CH2:11][CH2:10]3)[CH:2]=1
|
Name
|
title compound
|
Quantity
|
20 mg
|
Type
|
reactant
|
Smiles
|
N1=CC(=CC=C1)C=1C=C2CCC(NC2=CC1)=S
|
Name
|
|
Quantity
|
6 mg
|
Type
|
reactant
|
Smiles
|
C(=O)NN
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 6 hours
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
passed through a syringe
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CUSTOM
|
Details
|
Purification by reverse phase HPLC (C18 column, 10 to 100% acetonitrile/water
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Type
|
product
|
Smiles
|
N1=CC(=CC=C1)C=1C=C2CCC=3N(C2=CC1)C=NN3
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |